N'-[1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]acetohydrazide is a synthetic organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of a chloro and methyl group on the phenyl ring, along with the pyrazolo[3,4-d]pyrimidine core, contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]acetohydrazide typically involves multiple steps:
Formation of the Pyrazolo[3,4-d]pyrimidine Core: This can be achieved by cyclization reactions involving appropriate precursors such as 3-chloro-4-methylphenylhydrazine and ethyl acetoacetate under acidic or basic conditions.
Acetohydrazide Formation: The pyrazolo[3,4-d]pyrimidine intermediate is then reacted with acetic anhydride to introduce the acetohydrazide moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the phenyl ring, forming corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can target the pyrazolo[3,4-d]pyrimidine core, potentially leading to the formation of dihydro derivatives.
Substitution: The chloro group on the phenyl ring can be substituted by nucleophiles such as amines or thiols, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like ammonia (NH₃) or thiourea under reflux conditions.
Major Products
Oxidation: Formation of 3-chloro-4-methylbenzoic acid.
Reduction: Formation of dihydropyrazolo[3,4-d]pyrimidine derivatives.
Substitution: Formation of 3-amino-4-methylphenyl derivatives.
Scientific Research Applications
N’-[1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]acetohydrazide has been studied for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases.
Medicine: Explored for its anticancer properties, showing cytotoxic activity against various cancer cell lines.
Industry: Potential use in the development of agrochemicals and pharmaceuticals due to its bioactive properties.
Mechanism of Action
The compound exerts its effects primarily through inhibition of specific enzymes. For instance, it has been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By binding to the active site of these enzymes, it prevents their activity, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share the same core structure but differ in the substituents on the phenyl ring or the pyrazolo[3,4-d]pyrimidine core.
3-Chloro-4-methylphenyl Derivatives: Compounds with similar phenyl ring substitutions but different core structures.
Uniqueness
N’-[1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]acetohydrazide is unique due to its specific combination of the pyrazolo[3,4-d]pyrimidine core and the 3-chloro-4-methylphenyl group, which imparts distinct biological activities and chemical properties. This combination enhances its potential as a therapeutic agent, particularly in cancer treatment .
Properties
Molecular Formula |
C14H13ClN6O |
---|---|
Molecular Weight |
316.74 g/mol |
IUPAC Name |
N'-[1-(3-chloro-4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]acetohydrazide |
InChI |
InChI=1S/C14H13ClN6O/c1-8-3-4-10(5-12(8)15)21-14-11(6-18-21)13(16-7-17-14)20-19-9(2)22/h3-7H,1-2H3,(H,19,22)(H,16,17,20) |
InChI Key |
SRMZYWQULLGZAX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=NC=NC(=C3C=N2)NNC(=O)C)Cl |
solubility |
6.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.